molecular formula C9H16BrNO B14342790 N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide CAS No. 105775-43-7

N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide

Cat. No.: B14342790
CAS No.: 105775-43-7
M. Wt: 234.13 g/mol
InChI Key: HCLRAZSDDNKWPX-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is an organic compound with a complex structure that includes both aminium and bromide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethylamine with 2-oxopropyl bromide to form the intermediate N,N-dimethyl-N-(2-oxopropyl)amine. This intermediate is then reacted with buta-1,3-diene under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxo-compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aminium compounds.

Scientific Research Applications

N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the aminium group allows for interactions with negatively charged sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(2-oxopropyl)amine
  • Buta-1,3-diene
  • N,N-Dimethylamine

Uniqueness

N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both aminium and bromide groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

105775-43-7

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

buta-1,3-dienyl-dimethyl-(2-oxopropyl)azanium;bromide

InChI

InChI=1S/C9H16NO.BrH/c1-5-6-7-10(3,4)8-9(2)11;/h5-7H,1,8H2,2-4H3;1H/q+1;/p-1

InChI Key

HCLRAZSDDNKWPX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[N+](C)(C)C=CC=C.[Br-]

Origin of Product

United States

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